molecular formula C15H21BFNO4S B8127630 N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide

Cat. No.: B8127630
M. Wt: 341.2 g/mol
InChI Key: QSWLVPRIBYERDX-UHFFFAOYSA-N
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Description

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, a boronic ester, and a sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The starting material, 2-fluoro-3-bromophenyl, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the boronic ester intermediate.

    Cyclopropanation: The boronic ester intermediate is then subjected to cyclopropanation using a suitable cyclopropane precursor under basic conditions.

    Sulfonamide Formation: Finally, the cyclopropane derivative is reacted with a sulfonamide reagent to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to yield different functional derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in substitution and cyclopropanation reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Major Products

    Substituted Aromatics: From substitution reactions.

    Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

    Oxidized Sulfonamides: From oxidation reactions.

Scientific Research Applications

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

    Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide exerts its effects depends on its application:

    In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The boronic ester can form reversible covalent bonds with active site residues, while the sulfonamide group can enhance binding affinity and specificity.

    In Organic Reactions: The boronic ester group facilitates coupling reactions by forming transient intermediates with palladium catalysts, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boronic ester derivative with similar reactivity but different substituents.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A related compound used in similar coupling reactions.

Uniqueness

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide is unique due to its combination of a fluorinated aromatic ring, a boronic ester, and a sulfonamide group

Properties

IUPAC Name

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BFNO4S/c1-14(2)15(3,4)22-16(21-14)11-6-5-7-12(13(11)17)18-23(19,20)10-8-9-10/h5-7,10,18H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWLVPRIBYERDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NS(=O)(=O)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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